Tetrakis(pentafluorophenyl)stannane

Description

Historical Development and Significance of Perfluorinated Organometallic Compounds of Tin

The journey into perfluorinated organometallic compounds of tin is a specialized chapter in the broader history of organofluorine chemistry, which began its significant development in the mid-20th century. researchgate.net While the synthesis of the first organofluorine compounds dates back further, the focused exploration of perfluoroaryl derivatives of main group elements, including tin, gained momentum with the availability of precursors like hexachlorobenzene (B1673134) and later, hexafluorobenzene.

Early work in the 1960s laid the foundation for the synthesis of a range of pentafluorophenyl derivatives of metals and metalloids. Researchers at the time were driven by the desire to compare these new compounds with their well-known phenyl analogues, anticipating that the strong electron-withdrawing nature of the pentafluorophenyl group would impart unique chemical and physical properties. The synthesis of compounds like Tetrakis(pentafluorophenyl)stannane was a part of this wave of exploration. These early investigations revealed that the steric hindrance and electronic effects of the pentafluorophenyl groups led to notable differences in reactivity compared to their non-fluorinated counterparts.

The Role of Pentafluorophenyl Ligands in Modulating Metal Center Properties

The pentafluorophenyl (C₆F₅) ligand is a powerful tool in organometallic chemistry for tuning the electronic and steric properties of a metal center. Its influence stems from several key characteristics. The high electronegativity of the fluorine atoms creates a strong inductive (-I) effect, withdrawing electron density from the aromatic ring and, consequently, from the metal center to which it is attached.

This electron-withdrawing nature has several important consequences:

Increased Lewis Acidity: The depletion of electron density at the tin center in this compound enhances its Lewis acidic character compared to non-fluorinated analogues like tetraphenyltin. This increased acidity can influence its interaction with Lewis bases and its potential as a catalyst or co-catalyst in various reactions.

Enhanced Stability: The C-F bond is significantly stronger than the C-H bond, and the perfluorination of the phenyl rings contributes to the thermal and oxidative stability of the molecule.

Modified Reactivity: The steric bulk of the four pentafluorophenyl ligands, coupled with their electronic effects, dictates the reactivity of the tin-carbon bonds. For instance, cleavage of the Sn-C bond in perfluorinated organotins can be more challenging under certain conditions compared to their hydrocarbon counterparts.

The presence of multiple fluorine atoms also provides a useful handle for spectroscopic analysis, particularly through ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for detailed electronic and structural studies of these molecules.

Current Research Landscape and Academic Relevance of this compound

The academic relevance of this compound has evolved from its initial synthesis and characterization to more specialized applications. A significant area of interest is in materials science, where it is utilized as a dopant for perfluorinated graded-index polymer optical fibers. chemicalbook.comchemicalbook.com Its refractive index and compatibility with the polymer matrix make it a suitable candidate for this application.

In the broader context of organometallic and coordination chemistry, this compound and related perfluorinated organotin compounds are subjects of ongoing research. Studies continue to explore their synthesis, structural chemistry, and reactivity. The crystal structures of this compound and its germanium analogue have been determined, providing valuable data on their solid-state conformations. acs.org

Furthermore, the fundamental properties of perfluorinated organotin compounds, such as their Lewis acidity and the nature of the tin-pentafluorophenyl bond, remain areas of academic inquiry. While specific catalytic applications of this compound are not widely reported, the broader class of perfluorinated organometallic compounds is being investigated for roles in catalysis and as precursors to other novel materials. The unique combination of a heavy main group element with perfluorinated ligands ensures that this compound and its derivatives will continue to be of interest to the scientific community.

Compound Information

| Compound Name |

| This compound |

| Tetraphenyltin |

| Hexafluorobenzene |

| Tetrakis(pentafluorophenyl)germanium |

| Hexachlorobenzene |

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₂₄F₂₀Sn |

| Molecular Weight | 786.93 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 221-224 °C |

| Boiling Point | 365.9 °C at 760 mmHg |

| Density | 2.069 g/cm³ |

Spectroscopic Data

| Spectroscopic Technique | Observed Data |

| ¹¹⁹Sn NMR | The chemical shift is expected in the typical range for tetraorganotins, influenced by the strong electron-withdrawing pentafluorophenyl groups. |

| ¹³C NMR | Resonances for the carbon atoms of the pentafluorophenyl rings would appear, with their chemical shifts and C-F coupling constants providing structural information. |

| ¹⁹F NMR | Typically shows three distinct multiplets for the ortho, meta, and para fluorine atoms of the pentafluorophenyl rings. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C-F and C=C stretching vibrations of the pentafluorophenyl rings are expected. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of pentafluorophenyl groups. |

Properties

IUPAC Name |

tetrakis(2,3,4,5,6-pentafluorophenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C6F5.Sn/c4*7-2-1-3(8)5(10)6(11)4(2)9; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBKVGFAMLUKFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)[Sn](C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24F20Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30329892 | |

| Record name | Perfluorotetraphenyltin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30329892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

786.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065-49-2 | |

| Record name | Perfluorotetraphenyltin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Perfluorotetraphenyltin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30329892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Routes to Tetrakis Pentafluorophenyl Stannane

Direct Synthesis Strategies for Perfluorinated Organostannanes

Direct synthesis strategies are the most common and straightforward methods for preparing Tetrakis(pentafluorophenyl)stannane. These approaches involve the reaction of a tin(IV) halide with a highly reactive organometallic reagent that acts as the source of the pentafluorophenyl anion.

The primary reagents used for this purpose are pentafluorophenyl Grignard reagents and pentafluorophenyllithium. masterorganicchemistry.com The general reaction involves the stoichiometric combination of tin tetrachloride (SnCl₄) with at least four equivalents of the organometallic reagent.

Using Grignard Reagents: The Grignard-based synthesis starts with the preparation of pentafluorophenylmagnesium bromide (C₆F₅MgBr) from bromopentafluorobenzene and magnesium turnings in a suitable ether solvent, such as diethyl ether or tetrahydrofuran (THF). This Grignard reagent is then reacted with tin tetrachloride. The strong nucleophilicity of the Grignard reagent facilitates the displacement of the chloride ions on the tin center.

Reaction Scheme: C₆F₅Br + Mg → C₆F₅MgBr 4 C₆F₅MgBr + SnCl₄ → Sn(C₆F₅)₄ + 4 MgBrCl

This method is analogous to the synthesis of other perfluorinated organometallic compounds, such as tris(pentafluorophenyl)borane. chemspider.com Careful control of reaction conditions, particularly temperature, is crucial to manage the exothermic nature of the Grignard formation and the subsequent reaction with the highly reactive tin tetrahalide. chemspider.com

Using Organolithium Reagents: An alternative and often cleaner route involves the use of pentafluorophenyllithium (C₆F₅Li). This reagent can be generated in situ through a lithium-halogen exchange reaction, typically between an alkyllithium reagent (like n-butyllithium) and a halopentafluorobenzene (e.g., bromopentafluorobenzene), or by the direct metallation of pentafluorobenzene. masterorganicchemistry.comgoogle.com The resulting pentafluorophenyllithium is then reacted with tin tetrachloride.

Reaction Scheme: C₆F₅Br + n-BuLi → C₆F₅Li + n-BuBr 4 C₆F₅Li + SnCl₄ → Sn(C₆F₅)₄ + 4 LiCl

This approach often provides higher yields and fewer byproducts compared to the Grignard method, as the resulting lithium chloride (LiCl) is generally easier to separate from the final product than the magnesium halide salts. google.com

| Reagent | Precursor | Tin Source | Typical Solvent | Key Considerations |

| Pentafluorophenylmagnesium bromide | Bromopentafluorobenzene | SnCl₄ | Diethyl Ether, THF | Exothermic reaction; management of magnesium halide byproducts. chemspider.com |

| Pentafluorophenyllithium | Bromopentafluorobenzene or Pentafluorobenzene | SnCl₄ | Diethyl Ether, Hexanes | Requires low temperatures (-78 °C); alkyllithium reagents are pyrophoric. google.com |

Precursor-based Syntheses and Ligand Exchange Reactions

Beyond direct synthesis, this compound can be prepared through reactions involving pre-existing organotin compounds where the ligands are exchanged for pentafluorophenyl groups. This method, often referred to as transmetallation, relies on the relative stability of the organometallic species involved. arkat-usa.org

A prominent example of this type of reaction is the tin-lithium exchange. arkat-usa.org In this approach, a tetraorganostannane bearing less stable organic groups (such as alkyl groups) is reacted with an excess of a more stable organolithium reagent, in this case, pentafluorophenyllithium. An equilibrium is established that favors the formation of the more stable organolithium compound (alkyllithium) and the desired, more stable organostannane.

Reaction Scheme: SnR₄ + 4 C₆F₅Li ⇌ Sn(C₆F₅)₄ + 4 RLi (where R is an alkyl group, e.g., butyl)

The efficiency of the exchange depends on the difference in stability between the C₆F₅Li and the RLi. Given the high stability of the pentafluorophenyl anion, the equilibrium generally lies in favor of the product. This method can be advantageous when trying to avoid the direct use of tin tetrachloride or when starting from a more complex, pre-functionalized organotin precursor.

Ligand exchange can also refer to redistribution reactions between different organotin species, although this is less common for the complete synthesis of the tetrakis-substituted product. These reactions are typically catalyzed and may result in a mixture of products with varying degrees of pentafluorophenyl substitution.

Emerging Synthetic Techniques and Scalability Considerations

While the Grignard and organolithium routes are well-established, research into novel synthetic methodologies for organofluorine compounds continues to evolve. Emerging techniques focus on improving efficiency, safety, and functional group tolerance.

Emerging Synthetic Techniques: Modern methods in related areas of organometallic chemistry suggest potential future routes for the synthesis of perfluorinated arylstannanes. These include:

Copper-Mediated Reactions: Copper-mediated cross-coupling and fluorination reactions have become powerful tools in organofluorine chemistry. nih.govacs.org While often used for radiofluorination or introducing single fluorine atoms, the principles could be adapted for the formation of C-Sn bonds with fluorinated aryl groups under milder conditions than traditional methods. acs.org

Photochemical and Electrochemical Methods: These techniques are gaining traction for creating C-C and C-heteroatom bonds in a "greener" fashion. researchgate.net Light or an electric current can be used to generate the reactive species, potentially avoiding the need for pyrophoric organometallic reagents.

Catalytic Approaches: The development of new catalysts could enable the direct arylation of Sn-H bonds with perfluoroarenes, bypassing the need to pre-form highly reactive Grignard or organolithium reagents.

Scalability Considerations: The scalability of a synthetic route is a critical factor for producing larger quantities of a chemical for further research or application. rsc.org When considering the synthesis of this compound, each primary method has distinct scalability challenges.

Grignard Route: The formation of the Grignard reagent is highly exothermic and requires careful thermal management on a large scale to prevent runaway reactions. chemspider.com The viscosity of the reaction mixture can also increase, posing challenges for efficient stirring and heat transfer.

Organolithium Route: While often higher yielding, this method involves the use of alkyllithium reagents, which are pyrophoric and require specialized handling procedures under strictly inert and anhydrous conditions. masterorganicchemistry.com The need for cryogenic temperatures (often -78 °C) for the lithium-halogen exchange step can also be energy-intensive and costly to implement on an industrial scale.

The purification of the final product on a large scale also requires consideration. The removal of inorganic salt byproducts (MgCl₂/MgBr₂ or LiCl) and the purification of the solid this compound, typically through recrystallization or sublimation, are key steps that must be optimized for large-scale production.

Advanced Structural Characterization of Tetrakis Pentafluorophenyl Stannane

X-ray Crystallographic Analysis of Solid-State Structure

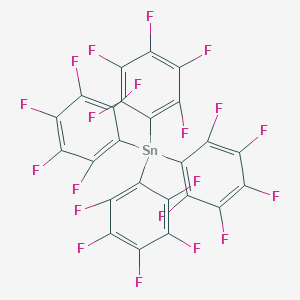

The X-ray crystallographic analysis of tetrakis(pentafluorophenyl)stannane reveals a discrete molecular structure where the central tin(IV) atom is bonded to the ipso-carbons of the four pentafluorophenyl rings. The coordination geometry around the tin atom is a well-defined, albeit slightly distorted, tetrahedron. colorado.eduthermofisher.com

The molecule possesses exact S₄ crystallographic symmetry. colorado.eduthermofisher.com Each of the four Sn-C bonds has an identical length of 2.126 Å. The C-Sn-C angles are measured at 105.5°, deviating slightly from the ideal tetrahedral angle of 109.5°. This deviation is attributed to the steric bulk of the large pentafluorophenyl substituents. The pentafluorophenyl rings are not coplanar with the C-Sn-C planes; instead, they are rotated by an angle of 53.2° relative to this plane, a conformation that minimizes steric hindrance between adjacent rings. colorado.eduthermofisher.com

| Parameter | Value |

|---|---|

| Coordination Geometry | Tetrahedral |

| Sn-C Bond Length | 2.126 (8) Å |

| C-Sn-C Bond Angle | 105.5 (4) ° |

| Ring-M-C Plane Angle | 53.2 ° |

The arrangement of this compound molecules in the solid state is defined by its crystal system and the nature of the intermolecular forces. The compound crystallizes in the tetragonal space group I4₁/a. colorado.eduthermofisher.com The packing of these molecules differs significantly from that of its non-fluorinated analog, tetraphenylstannane, highlighting the profound influence of perfluorination on crystal architecture. colorado.edu

The unit cell is composed of four discrete molecular units. While the primary crystallographic study does not provide an exhaustive analysis of all non-covalent interactions, the packing in perfluoroaromatic compounds is typically governed by a combination of weak forces. These include London dispersion forces and specific interactions involving fluorine atoms, such as F···F and C-F···π contacts. These interactions, though individually weak, collectively dictate the efficient packing of the molecules in the crystal lattice. The analysis of such non-covalent interactions is crucial for understanding the material's bulk properties and for the rational design of new crystalline materials.

| Parameter | Value |

|---|---|

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

| a, b (Å) | 17.738 (11) Å |

| c (Å) | 8.094 (5) Å |

| Z (Molecules per unit cell) | 4 |

Solution-State Spectroscopic Elucidation

High-resolution NMR spectroscopy is a powerful, non-destructive technique for probing the structure of molecules in solution. For this compound, ¹³C and ¹⁹F NMR are particularly informative.

¹H NMR: As the molecular structure of this compound contains no hydrogen atoms, ¹H NMR spectroscopy is not an applicable technique for its characterization.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum of this compound is expected to exhibit four distinct signals corresponding to the four chemically non-equivalent carbon atoms of the pentafluorophenyl ring: C-1 (ipso, bonded to Sn), C-2,6 (ortho), C-3,5 (meta), and C-4 (para). However, acquiring high-quality ¹³C NMR spectra for perfluorinated compounds can be challenging due to several factors. The signals are often split into complex multiplets due to strong one-bond and multi-bond carbon-fluorine (¹³C-¹⁹F) spin-spin coupling. Furthermore, the absence of attached protons leads to a loss of the Nuclear Overhauser Effect (NOE), which typically enhances signal intensity, resulting in a lower signal-to-noise ratio.

Based on typical chemical shift ranges for fluoroaromatic compounds, the expected positions of the resonances can be estimated. The ipso-carbon (C-1) signal is expected to be significantly shifted, while the fluorine-bearing carbons would appear in the aromatic region, with their precise shifts influenced by the strong electron-withdrawing nature of the fluorine atoms and the resulting C-F coupling constants.

| Carbon Position | Expected Chemical Shift Range (δ, ppm) | Expected Multiplicity |

|---|---|---|

| C-1 (ipso) | 110 - 130 | Multiplet |

| C-2, C-6 (ortho) | 140 - 150 | Complex Multiplet (large ¹JCF) |

| C-3, C-5 (meta) | 135 - 145 | Complex Multiplet (large ¹JCF) |

| C-4 (para) | 135 - 145 | Complex Multiplet (large ¹JCF) |

¹⁹F NMR spectroscopy is an exceptionally sensitive and informative technique for characterizing fluorinated molecules due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org For this compound, the ¹⁹F NMR spectrum provides a clear fingerprint of the electronic environment of the fluorine atoms.

Due to the symmetry of the pentafluorophenyl group, three distinct fluorine environments are present: the ortho-fluorines (F-2,6), the meta-fluorines (F-3,5), and the para-fluorine (F-4). This results in three main signals in the ¹⁹F NMR spectrum with an expected integration ratio of 2:2:1. The chemical shifts are highly sensitive to the electronic effects within the molecule. alfa-chemistry.com The ortho-fluorines are typically the most deshielded, followed by the para- and meta-fluorines. These signals appear as complex multiplets due to homonuclear fluorine-fluorine (¹⁹F-¹⁹F) spin-spin coupling.

| Fluorine Position | Typical Chemical Shift Range (δ, ppm vs. CFCl₃) | Expected Multiplicity |

|---|---|---|

| F-2, F-6 (ortho) | -120 to -140 | Multiplet |

| F-3, F-5 (meta) | -160 to -167 | Multiplet (often appears as a pseudo-triplet) |

| F-4 (para) | -150 to -160 | Multiplet (often appears as a pseudo-triplet) |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

¹¹⁹Sn NMR Spectroscopy for Tin Nucleus Characterization

¹¹⁹Sn Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and direct method for probing the local electronic environment of the tin nucleus in organotin compounds. The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly sensitive to the nature and number of substituents attached to it, spanning a very wide range of over 5000 ppm. This sensitivity makes it an excellent tool for characterizing the coordination number and geometry of the tin center.

| Compound | Formula | Typical ¹¹⁹Sn Chemical Shift Range (δ, ppm) |

|---|---|---|

| Tetramethylstannane (Reference) | (CH₃)₄Sn | 0 |

| Tetraphenylstannane | (C₆H₅)₄Sn | -120 to -140 |

| This compound | (C₆F₅)₄Sn | Expected downfield (less negative) compared to (C₆H₅)₄Sn |

Vibrational Spectroscopies (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopies are complementary techniques used to investigate the vibrational modes of a molecule, providing a fingerprint of the functional groups present. In this compound, these techniques are particularly useful for identifying the characteristic vibrations of the C₆F₅ groups and the Sn-C bonds.

The vibrational spectra of this compound are dominated by the modes of the pentafluorophenyl rings. Key vibrational bands include:

C-F Stretching Vibrations: These appear as strong bands in the IR spectrum, typically in the region of 1100-1400 cm⁻¹.

Aromatic C=C Stretching Vibrations: The stretching of the carbon-carbon bonds within the aromatic rings gives rise to a series of bands, usually found between 1450 and 1650 cm⁻¹. The high degree of fluorination influences the exact positions and intensities of these bands.

Sn-C Stretching Vibrations: The vibrations corresponding to the tin-carbon bonds are found at lower frequencies, typically in the far-infrared region of the spectrum. These modes are crucial for confirming the integrity of the tin-aryl framework.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the molecule, which may be weak or absent in the IR spectrum. The highly symmetric nature of the Sn(C₆F₅)₄ molecule results in distinct and well-defined Raman signals, aiding in a comprehensive vibrational analysis.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Primary Spectroscopic Activity |

|---|---|---|

| Aromatic C=C Stretch | 1450 - 1650 | IR and Raman |

| C-F Stretch | 1100 - 1400 | Strong in IR |

| Aromatic Ring Vibrations | 900 - 1200 | IR and Raman |

| Sn-C Stretch | 200 - 400 | IR and Raman (Far-IR) |

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Studies

Mass spectrometry is an essential technique for determining the molecular weight of a compound and for studying its fragmentation pathways under electron ionization. The mass spectrum of this compound provides clear evidence of its molecular composition and the relative strengths of its chemical bonds. nih.gov

The fragmentation of (C₆F₅)₄Sn is characterized by several key processes. A notable feature is the rearrangement involving the transfer of a fluorine atom from a pentafluorophenyl group to the tin atom, leading to the formation of metal-fluoride ions. The most intense ion in the spectrum is SnF⁺, which highlights the favorability of this fluorine transfer process and the strength of the resulting tin-fluorine bond. nih.gov

Other significant ions observed in the spectrum include those resulting from the loss of C₆F₅ radicals and the formation of various fluorocarbon fragments. The bare tin metal ion (Sn⁺) is also observed, indicating the complete stripping of all organic ligands under the ionization conditions. The relative intensities of the fragment ions provide insight into the stability of different species and the dominant fragmentation routes. nih.gov

| Ion | m/z (for ¹²⁰Sn isotope) | Relative Intensity (%) | Inferred Fragmentation Process |

|---|---|---|---|

| SnF⁺ | 139 | 100.0 | Fluorine migration to Sn |

| (C₆F₅)Sn⁺ | 287 | 32.0 | Loss of 3 C₆F₅ radicals |

| (C₆F₅)₂SnF⁺ | 473 | 29.0 | Loss of 2 C₆F₅ radicals, F migration |

| (C₆F₅)₃Sn⁺ | 621 | 27.0 | Loss of 1 C₆F₅ radical |

| Sn⁺ | 120 | Present | Complete loss of all ligands |

| C₆F₅⁺ | 167 | Present | Pentafluorophenyl cation |

Theoretical and Computational Chemistry of Tetrakis Pentafluorophenyl Stannane

Electronic Structure and Bonding Analysis via Quantum Chemical Methods

Quantum chemical methods are fundamental tools for dissecting the electronic environment of complex molecules like tetrakis(pentafluorophenyl)stannane. These methods model the behavior of electrons and predict molecular properties based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for large molecules, providing a balance between accuracy and computational cost. Studies on related compounds, such as tetrakis(pentafluorophenyl)porphyrin, utilize DFT to understand their electronic properties. rsc.org For this compound, DFT calculations would reveal the distribution and energies of its molecular orbitals (MOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The presence of twenty fluorine atoms imparts a strong electron-withdrawing character to the pentafluorophenyl (C₆F₅) rings. This significantly influences the electronic environment of the central tin (Sn) atom. DFT studies on analogous systems, like porphyrins with pentafluorophenyl substituents, show that these groups lower the energy levels of the molecular orbitals. rsc.orgresearchgate.net In this compound, this effect would render the tin center more electrophilic compared to its non-fluorinated counterpart, tetraphenyltin. The HOMO-LUMO energy gap is a crucial parameter determining the molecule's chemical reactivity and kinetic stability. A larger gap implies higher stability. Computational analysis of similar molecules indicates that the main excitations exhibit a π-π* character, primarily localized on the aromatic rings. nih.gov

Table 1: Overview of Quantum Chemical Methods

| Method | Purpose | Key Insights for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Investigates electronic structure by modeling electron density. | Predicts molecular orbital energies (HOMO/LUMO), charge distribution, and the electronic influence of C₆F₅ groups. |

| Natural Bonding Orbital (NBO) | Analyzes charge transfer and hyperconjugative interactions within a molecule. | Details delocalization effects between the Sn-C bonds and the phenyl rings; quantifies atomic charges. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Defines atomic properties and characterizes chemical bonds based on electron density topology. | Classifies the nature of Sn-C and C-F bonds (e.g., covalent vs. ionic character). |

Natural Bonding Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into localized orbitals that align with the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.eduresearchgate.net This method provides quantitative insight into charge transfer and hyperconjugative interactions within the molecule. For this compound, an NBO analysis would quantify the electron density on the tin atom and the surrounding carbon and fluorine atoms. It would likely reveal significant delocalization of electron density from the Sn-C sigma bonds into the antibonding orbitals of the pentafluorophenyl rings, a stabilizing interaction. sphinxsai.com The stabilization energy (E²) associated with these interactions can be calculated to determine the strength of the hyperconjugation. nih.govsphinxsai.com

The Quantum Theory of Atoms in Molecules (QTAIM) offers another lens through which to view chemical bonding. researchgate.net This theory analyzes the topology of the electron density to partition a molecule into atoms and to characterize the nature of the bonds between them. By locating bond critical points (BCPs) in the electron density between atoms, one can evaluate properties like the electron density (ρ) and its Laplacian (∇²ρ) at these points. These values help to classify bonds as either 'shared-shell' (covalent) or 'closed-shell' (ionic or van der Waals) interactions. A QTAIM study of this compound would provide a rigorous description of the covalent character of the Sn-C bonds and the highly polar C-F bonds.

Molecular Dynamics Simulations for Conformational Behavior and Solvent Effects

While quantum chemical methods typically focus on static, optimized structures, Molecular Dynamics (MD) simulations provide a view of how molecules move and change shape over time at finite temperatures. nih.govnih.govresearchgate.net An MD simulation calculates the forces between atoms and uses Newton's laws of motion to model their dynamic behavior.

For this compound, a key aspect of its structure is the conformation of the four pentafluorophenyl rings relative to the central tetrahedral tin atom. These rings can rotate around the Sn-C bonds. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable conformations and the energy barriers between them.

Furthermore, MD simulations are invaluable for understanding solvent effects. The behavior and preferred conformation of a molecule can change dramatically in different solvent environments. nih.gov By explicitly including solvent molecules in the simulation box, MD can model the specific interactions (e.g., dipole-dipole, van der Waals) between the solute and solvent. This would allow researchers to predict how the conformation of this compound might differ between a nonpolar solvent like hexane (B92381) and a more polar solvent, and how the solvent shell is structured around the molecule. While specific MD studies on this compound are not prominent in the literature, the methodology is well-established for analyzing the conformational dynamics of complex molecules. nih.govmdpi.com

Computational Prediction of Thermochemical Parameters and Reaction Energetics

Computational chemistry is frequently used to predict the thermodynamic properties of molecules, such as their enthalpy of formation (ΔHf°). nih.gov Methods like Quantitative Structure-Property Relationship (QSPR) models can be developed to predict such parameters based on molecular descriptors derived solely from the chemical structure. nih.gov High-level quantum chemical calculations can also provide accurate predictions of thermochemical data.

The study of reaction energetics is another area where computation provides critical insights. DFT calculations are instrumental in mapping the energy landscape of a chemical reaction, identifying transition states, and determining activation energies. This is particularly relevant for reactions involving organotin compounds. For example, DFT calculations have been used to elucidate the mechanism of the dehydrocoupling of stannanes catalyzed by boranes. chemrxiv.org A study on a phenothiazylborane-catalyzed reaction of trimethyltin (B158744) hydride (Me₃SnH) showed the formation of an intermediate, followed by the release of H₂. chemrxiv.org The calculated energy landscape revealed that the formation of the key intermediate is exoergic by 5 kcal/mol. chemrxiv.org Similar computational approaches could be applied to reactions involving this compound to predict its reactivity and the feasibility of various chemical transformations. The strong Lewis acidity of related compounds like tris(pentafluorophenyl)borane, derived from its electron-deficient nature, is well-documented and often explored computationally in the context of catalysis and frustrated Lewis pair chemistry. mdpi.comacs.org

Reactivity and Mechanistic Investigations of Tetrakis Pentafluorophenyl Stannane

Cleavage of Tin-Carbon Bonds and Ligand Substitution Reactions

The tin-carbon bond is a central feature of organotin chemistry, and its cleavage is a key reaction pathway. In the case of perfluorinated aryl groups like pentafluorophenyl, the Sn-C bond is generally more resistant to electrophilic cleavage compared to non-fluorinated aryl or alkyl groups. epdf.pub This is attributed to the strong electron-withdrawing nature of the pentafluorophenyl group, which reduces the electron density at the tin center, making it less susceptible to attack by electrophiles.

Redistribution reactions, which involve the exchange of organic groups and halides between two organotin species (the Kocheshkov comproportionation), are significantly more challenging for Tetrakis(pentafluorophenyl)stannane compared to its non-fluorinated counterparts. For instance, the reaction of this compound with tin tetrachloride to form tris(pentafluorophenyl)tin chloride requires prolonged heating at high temperatures (160 °C for 7 days) to achieve a reaction. epdf.pub The formation of pentafluorophenyltin trichloride (B1173362) from the same starting materials is even more sluggish, requiring 11 weeks at 140 °C. epdf.pub

While specific ligand substitution studies on this compound are not detailed, it is known that the stability of related compounds, such as trimethyl(pentafluorophenyl)stannane, towards hydrolysis can be influenced by impurities like fluoride (B91410) ions, which can catalyze the cleavage of the Sn-C₆F₅ bond. epdf.pub

Redox Chemistry and Formation of Organotin Radicals

Homolytic Bond Dissociation Enthalpies (BDEs) and Gibbs Free Energies (BDFE)

There is no specific experimental or computational data found for the homolytic bond dissociation enthalpy (BDE) or Gibbs free energy of bond dissociation (BDFE) for the Sn-C(pentafluorophenyl) bond in this compound. BDE values are crucial for understanding the propensity of a bond to break homolytically and form radical species. libretexts.orglibretexts.orgwikipedia.org General trends in organometallic chemistry suggest that the electron-withdrawing nature of the pentafluorophenyl groups would influence the Sn-C bond strength, but without specific data, any value would be speculative.

Characterization and Reactivity of Tin-Centered Radical Species

Due to the lack of information on the formation of the tris(pentafluorophenyl)stannyl radical, there is no corresponding data on its characterization (e.g., via EPR spectroscopy) or its subsequent reactivity. The reactivity of stannyl (B1234572) radicals is a cornerstone of their application in organic synthesis, but this area remains unexplored for the perfluorinated derivative .

Coordination Chemistry with Transition Metals and Other Main Group Elements

The ability of organotin compounds to act as ligands for transition metals or to form heterobimetallic complexes is a known facet of their chemistry. However, specific studies detailing the coordination behavior of this compound are absent from the reviewed sources.

Formation and Stability of Heterobimetallic Tin Complexes

No specific examples of the formation and stability of heterobimetallic complexes derived from this compound were found. The synthesis of such complexes would likely involve the reaction of this compound with a suitable transition metal precursor, but the conditions and outcomes of such reactions have not been documented.

Ligand Exchange Dynamics and Stoichiometric Reactions

Similarly, there is no specific information regarding the ligand exchange dynamics or detailed stoichiometric reactions of this compound with transition metal complexes or other main group element compounds.

Catalytic Applications and Cocatalyst Functionalities of Tetrakis Pentafluorophenyl Stannane and Analogues

Lewis Acidic Character and Generation of Weakly Coordinating Anions

The Lewis acidity of organotin compounds is significantly influenced by the number and nature of the organic substituents attached to the tin atom. A general trend shows that Lewis acidity decreases as the number of organic groups on the tin center increases. lupinepublishers.comlupinepublishers.com In the case of tetraorganotin compounds, such as tetrakis(pentafluorophenyl)stannane, the tin atom is fully substituted with four organic groups. This steric shielding and electronic saturation result in poor acceptor properties, rendering tetraorganotin compounds generally incapable of increasing their coordination number and thus exhibiting weak Lewis acidity. lupinepublishers.comlupinepublishers.com Consequently, this compound is not typically employed as a Lewis acid catalyst for generating weakly coordinating anions in the way that its more famous boron analogue is.

A stark contrast in Lewis acidic character and function is observed when comparing this compound to its boron analogue, which forms the tetrakis(pentafluorophenyl)borate (B1229283) anion, [B(C₆F₅)₄]⁻. The precursor, tris(pentafluorophenyl)borane, is a powerful Lewis acid, often described as "ideal" due to its high acid strength, thermal stability, and the relative inertness of its B-C bonds. chemeurope.commaynoothuniversity.ie This strong Lewis acidity allows it to abstract anionic ligands (like methyl or hydride groups) from transition metal centers to generate highly electrophilic, coordinatively unsaturated cationic catalysts. chemeurope.comrsc.org

The resulting [B(C₆F₅)₄]⁻ anion is considered one of the preeminent examples of a weakly coordinating anion (WCA). wikipedia.orgkrossing-group.de Its efficacy stems from the extensive delocalization of the negative charge across the four highly fluorinated phenyl rings. wikipedia.org This charge distribution and steric bulk make the anion very stable and non-nucleophilic, allowing it to act as a counterion for highly reactive cations without forming strong coordinate bonds. wikipedia.orgnorthwestern.edu This property is crucial in homogeneous catalysis, particularly in olefin polymerization, where it stabilizes the active cationic metal species. wikipedia.orgbohrium.comnih.gov

In contrast, due to the significantly lower Lewis acidity of the tin center in this compound, it does not readily accept an additional anionic ligand to form a stable, discrete [Sn(C₆F₅)₄R]⁻ species that could function as a WCA. The general chemistry of organotin(IV) compounds is dominated by their tetrahedral structure with a coordinatively saturated tin atom, making them poor acceptors. lupinepublishers.com

Roles in Olefin Polymerization and Copolymerization

While this compound itself is not documented as a cocatalyst in olefin polymerization, a notable organotin analogue, (η⁵-pentamethylcyclopentadienyl)tin(II) tetrakis(pentafluorophenyl)borate , has been synthesized and proven to be an effective cocatalyst in Ziegler-Natta α-olefin polymerization. acs.orgacs.org This cationic tin(II) compound demonstrates that organotin species can function as activators for single-site catalysts.

Ziegler-Natta catalysis is a cornerstone of polyolefin production, typically involving a transition metal compound (e.g., from Group 4 like titanium or zirconium) and a cocatalyst, often an organoaluminum compound. wikipedia.orglibretexts.orgiitk.ac.inlibretexts.org The cocatalyst activates the transition metal precatalyst to generate a cationic, active species for polymerization. libretexts.orglibretexts.org

The organotin compound (η⁵-pentamethylcyclopentadienyl)tin(II) tetrakis(pentafluorophenyl)borate ([Cp*Sn][B(C₆F₅)₄]) has been successfully used as a cocatalyst to activate zirconocene (B1252598) complexes for both ethylene (B1197577) and propylene (B89431) polymerization. acs.orgacs.org When combined with dimethylzirconocene or rac-ethylenebis(indenyl)dimethylzirconium, the tin cation effectively initiates polymerization. acs.org

Furthermore, its activity is significantly enhanced when used in a three-component system with zirconocene dichlorides and tri(i-butyl)aluminum (TIBA). In this system, TIBA serves to alkylate the zirconocene dichloride and act as a scavenger, while the tin cation generates the active catalytic species. acs.org The activities achieved with these tin-activated systems are substantial, demonstrating their potential as an alternative to traditional cocatalysts.

Table 1: Ethylene Polymerization Activity using Zirconocene/Tin Cocatalyst Systems

| Catalyst System | Temperature (°C) | Activity (g PE / (mol Zr·[C₂H₄]·h)) |

| Dimethylzirconocene / [CpSn]⁺ | 20 | 7.3 x 10⁵ |

| Dimethylzirconocene / [CpSn]⁺ | 70 | 1.2 x 10⁶ |

| Zirconocene dichloride / TIBA / [Cp*Sn]⁺ | 20 | 7.0 x 10⁶ |

Data sourced from Organometallics. acs.org

The ability to control the stereochemistry of the resulting polymer is a critical aspect of olefin polymerization catalysis, as it dictates the material's physical properties. researchgate.net Isotactic polypropylene (B1209903), for instance, possesses superior mechanical strength compared to its atactic counterpart. libretexts.org

In the polymerization of propylene using the rac-ethylenebis(indenyl)zirconium dichloride/TIBA/[Cp*Sn]⁺ system, the resulting polypropylene exhibited a high degree of stereoregularity. acs.org Analysis of the polymer microstructure revealed a high isotactic content, indicating that the tin-based cocatalyst system is capable of facilitating effective stereocontrol during polymerization.

Table 2: Propylene Polymerization and Polymer Properties with a Tin Analogue Cocatalyst

| Catalyst System | Activity (g PP / (mol Zr·[C₃H₆]·h)) | Polymer Molecular Weight (Mw) | Melting Point (°C) | Isotacticity ([mmmm] pentads) |

| rac-EBIZrCl₂ / TIBA / [Cp*Sn]⁺ | 5.4 x 10⁶ | 3.0 x 10⁵ | 133 | 85% |

EBI = ethylenebis(indenyl). Data sourced from Organometallics. acs.org

Catalysis of Organic Transformations

While organotin compounds serve as catalysts in various industrial processes, such as the use of dibutyltin (B87310) derivatives in polyurethane production, lupinepublishers.com there is limited information regarding the specific catalytic use of this compound in broader organic transformations. Its primary documented application is as a non-catalytic dopant for polymer optical fibers. chemicalbook.com

The [2+2+2] cyclotrimerization of alkynes to form substituted benzene (B151609) rings is a powerful, atom-economical transformation in organic synthesis. wikipedia.orgrsc.org This reaction typically requires a metal catalyst, with common examples including complexes of nickel, rsc.orguu.nl cobalt, rhodium, wikipedia.org and iron. researchgate.net The mechanism generally proceeds through the formation of a metallacyclopentadiene intermediate from two alkyne units, followed by insertion of a third alkyne. wikipedia.org A thorough review of the available literature does not indicate that this compound or its close analogues are used as catalysts for this transformation. The catalytic cycles for alkyne trimerization are dominated by transition metal complexes that can readily cycle between different oxidation states and coordinate multiple alkyne molecules.

Reductive Deoxygenation of Esters to Ethers

Similarly, there is a lack of published research demonstrating the application of this compound as a catalyst for the reductive deoxygenation of esters to ethers. This transformation typically requires a potent Lewis acid to activate the ester carbonyl group towards reduction by a hydride source, such as a silane. While methodologies exist for this conversion using other catalytic systems, for instance, those based on iron or other transition metals, the role of this compound in this specific catalytic capacity has not been documented in the available scientific literature.

Electrochemical Catalysis and CO₂ Reduction

The investigation into the electrochemical applications of this compound, particularly in the context of carbon dioxide (CO₂) reduction, is also an area with limited available data. While research has been conducted on related perfluorinated metalloporphyrin complexes, such as copper(II) tetrakis(pentafluorophenyl)porphyrin, which have shown activity as molecular catalysts for the electrochemical reduction of CO₂ to carbon monoxide (CO), there are no direct reports of this compound itself being employed for this purpose. Studies on tin-based catalysts for CO₂ reduction have predominantly focused on tin oxides and metallic tin electrodes, which are known to favor the formation of formate. However, the specific electrochemical behavior and catalytic activity of the molecular compound this compound in CO₂ reduction remain to be explored and reported in the scientific literature.

Advanced Materials Science and Sensor Applications Incorporating Tetrakis Pentafluorophenyl Stannane Derivatives

Functionalization of Porphyrin Systems with Pentafluorophenyl Moieties

Porphyrins, a class of macrocyclic compounds, are essential in many biological processes and have been harnessed for various technological applications. frontierspecialtychemicals.com The introduction of pentafluorophenyl groups onto the porphyrin periphery significantly enhances their functionality and opens up new avenues for their use.

The pentafluorophenyl groups on porphyrins serve as highly reactive sites for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is particularly useful for bioconjugation, the process of linking molecules to biological macromolecules like peptides and proteins. beilstein-journals.org The modification of the porphyrin periphery with functional groups such as amino, azido, epoxy, hydroxy, and maleimido is a common strategy for creating covalent linkages to target biomacromolecules. beilstein-journals.org

A notable example is the use of 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin (B1460010) as a scaffold for peptide cyclization. nih.gov This porphyrin can react with cysteine residues in peptides, leading to the formation of stapled and multicyclic peptide structures. nih.gov This method is not dependent on the specific peptide sequence and can be applied to any peptide containing two cysteine residues at appropriate distances. nih.gov Such peptide-porphyrin conjugates have potential applications as mimics of natural enzymes, photo-functional systems, catalysts, and diagnostic agents. nih.gov The combination of bioactive peptides with photoactive porphyrins can result in new chemical tools with diverse properties. nih.gov

The introduction of fluorine atoms into the porphyrin molecule can also drastically alter its biological properties, including enhancing its interaction with lipid membranes. beilstein-journals.org Furthermore, the functionalization of porphyrins with carborane clusters can create dual-action photosensitizers for both photodynamic therapy (PDT) and boron neutron capture therapy (BNCT). beilstein-journals.org

| Biomolecule | Conjugation Strategy | Porphyrin Derivative | Potential Application |

| Peptides (with Cysteine) | Thiol-fluoride substitution (SNAr) | 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin | Enzyme mimics, photo-functional systems, catalysts, sensors |

| Biomolecules (general) | Nucleophilic aromatic substitution (SNAr) | Pentafluorophenyl-substituted porphyrins | Drug delivery, photodynamic therapy |

| Peptides/Proteins | Site-selective modification (Michael addition) | Maleimido-substituted porphyrins | Bioconjugation |

Porphyrins and their derivatives are attractive materials for use in organic light-emitting diodes (OLEDs) due to their strong absorption in the visible region and their tunable electronic properties. nih.govijasrm.com The introduction of pentafluorophenyl groups can significantly influence the electronic characteristics of the porphyrin, making them suitable for specific roles within an OLED device. rsc.orgresearchgate.net

A study on tetrakis(pentafluorophenyl)porphyrin (H₂TPP(F)) revealed its electronic properties, suggesting its potential for creating fully organic p-n junctions when combined with other porphyrin derivatives. rsc.orgresearchgate.net The fluorination of the phenyl rings leads to a shift in the energy levels of the molecule, which is a critical factor in designing efficient OLEDs. researchgate.net

In porphyrin-doped OLEDs, the substituent groups on the tetraphenylporphyrin (B126558) core have a marked effect on the electroluminescent properties of the device. zendy.io While specific data on tetrakis(pentafluorophenyl)stannane in OLEDs is limited, the principles of modifying porphyrins with electron-withdrawing groups like pentafluorophenyl are well-established for tuning emission color and improving device performance. ijasrm.comzendy.io Porphyrins are particularly noted for their potential as red-emitting materials, a crucial component for full-color displays. ijasrm.com

| Porphyrin Derivative | Application in OLEDs | Key Property |

| Tetrakis(pentafluorophenyl)porphyrin (H₂TPP(F)) | Component in p-n junctions | Tunable electronic energy levels |

| Substituted Tetraphenylporphyrins | Emitting layer dopant | Modified electroluminescent properties |

The quest for clean and sustainable energy has driven research into photocatalytic hydrogen evolution from water. Porphyrins, with their excellent light-harvesting properties, are promising candidates for photocatalysts in this process. rsc.orgrsc.org The functionalization of porphyrins with pentafluorophenyl groups can enhance their photocatalytic activity.

A study on self-assembled Pt(II)-tetrakis(pentafluorophenyl)porphyrin (SA-PtPFTPP) demonstrated its effectiveness in cocatalyst-free photocatalytic hydrogen evolution. rsc.org The presence of the pentafluorophenyl groups was found to restrict aggregation-caused quenching (ACQ) of photoluminescence, leading to a longer electron lifetime and higher photoluminescence quantum yield compared to its non-fluorinated counterpart. rsc.org This resulted in a significantly higher hydrogen evolution rate for SA-PtPFTPP. rsc.org

Another study focused on the electrocatalytic reduction of protons to hydrogen using meso-tetrakis-(pentafluorophenyl)porphyrin iron(III) chloride. electrochemsci.orgresearchgate.net The strong electron-withdrawing nature of the pentafluorophenyl groups decreases the electron density at the iron center, which beneficially affects the catalytic performance. electrochemsci.orgresearchgate.net The catalyst was able to produce hydrogen with a current efficiency of approximately 58% after 3.8 hours. electrochemsci.orgresearchgate.net

| Catalyst | Application | Hydrogen Evolution Rate / Efficiency | Key Feature |

| Self-assembled Pt(II)-tetrakis(pentafluorophenyl)porphyrin (SA-PtPFTPP) | Photocatalytic Hydrogen Evolution | 400.0 μmol g⁻¹ h⁻¹ | Restriction of aggregation-caused quenching |

| meso-tetrakis-(pentafluorophenyl)porphyrin iron(III) chloride | Electrocatalytic Hydrogen Evolution | ~58% current efficiency after 3.8 h | Electron-withdrawing pentafluorophenyl groups |

Integration into Hybrid Organic-Inorganic Materials

The development of hybrid organic-inorganic materials allows for the combination of the desirable properties of both material classes. The functionalization of inorganic components with organic molecules like this compound derivatives can lead to novel materials with tailored properties. While direct research on the integration of this compound into hybrid materials is not extensively documented in the provided results, the principles of using functionalized porphyrins in such materials are well-established. Porphyrins are often used as building blocks in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), where their electronic and catalytic properties can be harnessed within a stable, porous structure. The reactive pentafluorophenyl groups would provide a means to covalently link the porphyrin unit into an inorganic or hybrid matrix.

Sensing Platforms and Biomimetic Sensor Development

The unique electronic and catalytic properties of tetrakis(pentafluorophenyl)porphyrin derivatives make them valuable components in the development of chemical sensors. These sensors can be designed to detect a variety of analytes with high sensitivity and selectivity.

A biomimetic sensor for the detection of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) was developed using a carbon paste electrode modified with 5,10,15,20-tetrakis(pentafluorophenyl)-21H,23H-porphyrin iron (III) chloride and multi-walled carbon nanotubes (MWCNTs). unesp.brresearchgate.net This porphyrin complex acts as a biomimetic catalyst of the P450 enzyme. unesp.brresearchgate.net The sensor exhibited a linear response to 2,4-D with a low detection limit. researchgate.net The incorporation of MWCNTs significantly enhanced the sensor's response, and the low operating potential contributed to its excellent selectivity. unesp.brresearchgate.net The sensor was successfully applied to the analysis of soil samples, demonstrating its practical viability. unesp.brresearchgate.net

| Sensor Component | Analyte | Key Performance Metrics |

| 5,10,15,20-tetrakis(pentafluorophenyl)-21H,23H-porphyrin iron (III) chloride and MWCNTs | 2,4-dichlorophenoxyacetic acid (2,4-D) | Limit of Detection: 2.1 x 10⁻⁶ mol L⁻¹, Sensitivity: 1.8 x 10⁴ (±429) μA L mol⁻¹ |

Future Perspectives and Emerging Avenues in Tetrakis Pentafluorophenyl Stannane Research

Design of Next-Generation Catalysts and Precatalysts

While tetrakis(pentafluorophenyl)stannane itself is not primarily used as a direct catalyst, its structural motifs are central to the design of next-generation catalytic systems. The strong electron-withdrawing nature of the pentafluorophenyl group is a key feature in related organometallic compounds that function as potent Lewis acids and catalyst activators.

Future research is likely to explore the potential of this compound as a precursor for generating highly active catalytic species. Its role can be envisioned in systems analogous to those using borane-based activators. For instance, borates like ammonium (B1175870) tetrakis(pentafluorophenyl)borate (B1229283) have demonstrated exceptional performance as cocatalysts in olefin polymerization, offering an alternative to traditional activators like methylaluminoxane (B55162) (MAO). mdpi.com These organoborate cocatalysts facilitate olefin polymerization under milder conditions and can be synthesized with relative ease. mdpi.com

The development of precatalysts is another promising direction. mdpi.com Research into related half-metallocene complexes demonstrates that activator choice is critical. mdpi.com The potential for this compound to act as a transfer agent for the C₆F₅ group or to be modified into a component of a larger, multifunctional catalyst system remains a fertile ground for investigation. The design principles from well-established iron-porphyrin catalysts, such as [meso–tetrakis(pentafluorophenyl)porphinato]iron(III), which are used in selective oxidation reactions, could inspire the development of stannane-based analogs. core.ac.uk

Exploration of Novel Reaction Pathways and Synthetic Utility

Organotin compounds, or stannanes, are foundational reagents in organic synthesis, most notably for their application in palladium-catalyzed cross-coupling reactions. sigmaaldrich.com The future utility of this compound will likely involve its application as a robust transfer agent for the valuable pentafluorophenyl moiety.

Key areas for exploration include:

Cross-Coupling Reactions: Expanding the scope of Stille coupling reactions using this compound as the organotin partner could provide efficient pathways to complex fluorinated aromatic compounds. sigmaaldrich.com

Fluorinated Intermediate Synthesis: Similar to how pentafluorophenylcopper serves as an intermediate for introducing the C₆F₅ group, the tin analog could offer alternative reactivity, solubility, or stability profiles. orgsyn.org Pentafluorophenylcopper is noted for its thermal stability and utility in synthesizing fluorinated aromatic compounds. orgsyn.org

Hydrosilylation and Related Reactions: The chemistry of tris(pentafluorophenyl)borane, a potent Lewis acid, in catalyzing hydride transfer reactions for polysiloxane synthesis (the Piers-Rubinsztajn reaction) suggests a potential role for highly Lewis acidic tin compounds. nih.gov Future work could investigate whether this compound or its derivatives can mediate similar transformations.

The table below summarizes the synthetic utility of related pentafluorophenyl compounds, suggesting potential research pathways for the tin analog.

| Compound/Reagent Class | Synthetic Application | Reference |

| Organotin Reagents (Stannanes) | Precursors in palladium-catalyzed cross-coupling reactions (e.g., Stille Coupling). | sigmaaldrich.com |

| Pentafluorophenylcopper Tetramer | Reagent for introducing the pentafluorophenyl group and in Ullman diphenyl ether synthesis. | orgsyn.org |

| Tris(pentafluorophenyl)borane | Catalyst for hydride transfer reactions in polysiloxane chemistry. | nih.gov |

This table is generated based on the text and is for illustrative purposes.

Development of Advanced Functional Materials with Tunable Properties

The development of advanced materials with tailored optical, electronic, and physical properties represents a significant future direction for this compound research. The journal Advanced Functional Materials frequently publishes breakthrough research on materials science, covering chemistry, physics, and nanotechnology, indicating a high level of interest in this field. wiley.comwiley-vch.deresearchgate.net

A confirmed application of this compound is as a dopant in perfluorinated graded-index polymer optical fibers. chemicalbook.comchemicalbook.com This use leverages the compound's refractive index and stability within a fluorinated polymer matrix.

Future research is expected to build on this foundation, exploring:

Photocatalytic Systems: Research on Pt(II)-tetrakis(pentafluorophenyl)porphyrin has shown that the pentafluorophenyl groups can control solid-state packing through F⋯F interactions, which helps to prevent aggregation-caused quenching of photoluminescence. rsc.org This principle could be applied to materials incorporating this compound to design efficient systems for applications like cocatalyst-free photocatalytic hydrogen evolution. rsc.org

Non-linear Optical (NLO) Materials: The high degree of fluorination and the presence of a heavy tin atom could lead to interesting NLO properties.

Weakly Coordinating Anion Precursors: The tetrakis(pentafluorophenyl)borate anion is renowned for its non-coordinating nature, which is crucial in stabilizing highly reactive cations. rsc.org Research could focus on deriving novel weakly coordinating anions from this compound.

The properties of a self-assembled porphyrin material highlight the influence of pentafluorophenyl groups, offering a model for future material design.

| Property | SA-PtPFTPP (with C₆F₅ groups) | SA-PtTPP (without C₆F₅ groups) | Reference |

| Intermolecular Interaction | F⋯F interaction | π–π (C⋯C/C⋯H) interactions | rsc.org |

| Aggregation Quenching | Effectively restricted | Noticeable | rsc.org |

| Photocatalytic H₂ Evolution Rate | 400.0 μmol g⁻¹ h⁻¹ | 5.0 μmol g⁻¹ h⁻¹ | rsc.org |

This table is generated based on the text and is for illustrative purposes.

Synergistic Integration of Experimental and Computational Methodologies

The synergy between experimental synthesis and characterization with computational modeling is crucial for accelerating the discovery and optimization of new applications for this compound.

Computational Approaches (e.g., Density Functional Theory - DFT):

Predicting Reactivity: DFT calculations can elucidate reaction mechanisms and predict activation barriers for novel synthetic pathways involving the stannane. rsc.org For example, DFT has been used to understand the site requirements for propane (B168953) dehydrogenation on platinum catalysts by calculating energy barriers on different surfaces. rsc.org

Understanding Structure-Property Relationships: Computational studies on the structurally similar tetrakis(4-fluorophenyl)stannane have been used to analyze its molecular symmetry and structure. researchgate.net Similar methods can be applied to this compound to correlate its three-dimensional structure with its function in materials.

Guiding Catalyst Design: Modeling can predict the Lewis acidity and the stability of potential catalytic intermediates derived from the tin compound, guiding experimental efforts.

Experimental Validation:

Synthesis and-Characterization: The synthesis of predicted structures and intermediates followed by characterization using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography is essential. The structure of a silver(I) cation complexed with a tetrakis(pentafluorophenyl)borate anion was determined by single-crystal X-ray crystallography, providing empirical validation of its coordination environment. elsevierpure.com

Performance Testing: Experimental validation of predicted catalytic activity or material properties provides the necessary feedback loop to refine computational models.

This integrated approach allows for a more rational design of experiments, saving time and resources while providing deeper insight into the fundamental chemical and physical principles governing the behavior of this compound.

Q & A

Q. What are the standard synthetic routes for preparing tetrakis(pentafluorophenyl)stannane, and how can reaction conditions be optimized?

this compound is typically synthesized via organolithium or Grignard reagent routes. For the organolithium method, pentafluorophenyllithium reacts with SnCl₄ in anhydrous THF at low temperatures (-78°C), followed by gradual warming to room temperature. Key parameters include stoichiometric control (4:1 molar ratio of aryl lithium to SnCl₄) and rigorous exclusion of moisture . The Grignard alternative uses pentafluorophenylmagnesium bromide, but yields may vary due to competing side reactions. Optimization involves monitoring reaction progress via <sup>19</sup>F NMR to detect intermediates like diaryltin chlorides .

Q. What analytical techniques are critical for characterizing this compound?

Essential methods include:

- Multinuclear NMR : <sup>119</sup>Sn NMR confirms the tetrahedral Sn center (δ ≈ -200 to -300 ppm). <sup>19</sup>F NMR identifies para-fluorine environments (δ ≈ -140 to -160 ppm) .

- X-ray crystallography : Resolves Sn–C bond lengths (~2.15 Å) and confirms steric effects from pentafluorophenyl groups .

- Elemental analysis : Validates purity, especially for oxygen- or moisture-sensitive samples .

Q. How should this compound be handled to ensure safety and stability?

The compound is moisture-sensitive and requires storage under inert gas (Ar/N₂) at 2–8°C. Use gloveboxes for manipulation. Hazards include skin/eye irritation (H315, H319); PPE (nitrile gloves, goggles) and fume hoods are mandatory. Contaminated glassware should be rinsed with ethanol before washing to prevent tin oxide residues .

Advanced Research Questions

Q. What role do fluorinated aryl ligands play in modulating the electronic properties of tin(IV) complexes?

The electron-withdrawing pentafluorophenyl groups enhance Lewis acidity at the Sn center, making it effective in catalysis (e.g., transesterification). This is evidenced by comparative studies with non-fluorinated analogs, where fluorinated derivatives show higher electrophilicity in Sn–O bond formation . Computational studies (DFT) further correlate ligand electronegativity with Sn-centered LUMO energy levels .

Q. How can discrepancies in reported synthetic yields be resolved for organometallic tin compounds?

Yield variations often stem from trace moisture or incomplete ligand substitution. Systematic troubleshooting includes:

- Pre-treatment of reagents : Distilling SnCl₄ and THF under Ar.

- In-situ monitoring : Using <sup>19</sup>F NMR to detect intermediates (e.g., SnCl₂Ar₂).

- Post-synthesis purification : Recrystallization from hexane/toluene mixtures removes SnCl₄ residues .

Q. What strategies improve the reproducibility of tin-based catalysts in cross-coupling reactions?

Reproducibility challenges arise from ligand redistribution or oxidation. Mitigation approaches:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.